
The Precipitous Fall of Beloranib: A Technical
Analysis of Clinical Trial Terminations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Beloranib hemioxalate

Cat. No.: B057159 Get Quote

For Immediate Release

BOSTON, MA – November 7, 2025 – A comprehensive review of the historical context

surrounding the clinical trial terminations of the once-promising anti-obesity drug, beloranib,

reveals a stark narrative of significant efficacy overshadowed by a critical and ultimately fatal

safety signal: an increased risk of venous thromboembolic events (VTEs). This in-depth guide

provides a technical analysis of the key clinical trials, the timeline of events leading to the

program's cessation, and the proposed biological mechanisms underlying both the drug's

intended effects and its severe adverse reactions.

Developed by Zafgen, Inc., beloranib, a methionine aminopeptidase 2 (MetAP2) inhibitor,

demonstrated impressive weight loss and improvement in hyperphagia in challenging patient

populations, including those with Prader-Willi syndrome (PWS), a rare genetic disorder

characterized by insatiable hunger.[1][2] However, the promising results were derailed by an

emergent pattern of life-threatening blood clots, culminating in a complete clinical hold by the

U.S. Food and Drug Administration (FDA) and the eventual discontinuation of the drug's

development.[3][4]

A Promising Start: Efficacy Across Multiple Obese
Populations
Beloranib's mechanism of action, the inhibition of MetAP2, was novel in the field of obesity.

This enzyme is involved in the processing of new proteins, and its inhibition was shown to
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reduce the production of fatty acids and promote the use of stored fat for energy.[5][6] This

unique mechanism translated into significant and rapid weight loss in several clinical trials.

Key Clinical Trials:
ZAF-311 (bestPWS): This pivotal Phase 3 trial in patients with Prader-Willi syndrome was a

randomized, double-blind, placebo-controlled study.[1][2][7] Patients received twice-weekly

subcutaneous injections of either 1.8 mg or 2.4 mg of beloranib or a placebo.[2][7] The trial

was designed to assess changes in hyperphagia-related behaviors, as measured by the

Hyperphagia Questionnaire for Clinical Trials (HQ-CT), and body weight.[1][2]

ZAF-203: This Phase 2b trial evaluated beloranib in patients with severe obesity complicated

by type 2 diabetes.[3][5] It was a randomized, double-blind, placebo-controlled study where

patients received twice-weekly subcutaneous injections of 1.2 mg or 1.8 mg of beloranib or

placebo.[5] The primary endpoint was the change in total body weight.[5]

ZAF-221: This Phase 2a trial investigated beloranib in patients with hypothalamic injury-

associated obesity (HIAO), a rare and difficult-to-treat form of obesity.[8][9][10] This

randomized, double-blind, placebo-controlled study administered 1.8 mg of beloranib or

placebo twice weekly.[4][8]

The Unraveling: A Clear and Present Danger of
Thrombosis
Despite the promising efficacy data, a concerning safety signal began to emerge across the

beloranib clinical development program. An imbalance of VTEs, including deep vein thrombosis

(DVT) and pulmonary embolism (PE), was observed in patients receiving beloranib compared

to placebo.

The situation escalated tragically during the ZAF-311 trial. In October 2015, Zafgen reported

the death of a patient in the trial who was later confirmed to have been receiving beloranib.[11]

This event prompted the FDA to place a partial clinical hold on the beloranib investigational

new drug (IND) application.[11] Following a second patient death in the open-label extension of

the ZAF-311 study in December 2015, also due to pulmonary embolism, the FDA imposed a

complete clinical hold on all beloranib trials.[3][4][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.drsharma.ca/belanorib-good-weight-loss-efficacy-but-troubling-vte-risk
https://zafgen.gcs-web.com/news-releases/news-release-details/zafgen-announces-initial-results-phase-2a-study-beloranib
https://investors.larimartx.com/static-files/34d6dc1a-7a13-4930-9e54-f67446750471
https://www.fpwr.org/blog/results-of-beloranib-clinical-trial-in-pws-published
https://www.sec.gov/Archives/edgar/data/1374690/000119312516467681/d146215dex991.htm
https://www.fpwr.org/blog/results-of-beloranib-clinical-trial-in-pws-published
https://www.sec.gov/Archives/edgar/data/1374690/000119312516467681/d146215dex991.htm
https://investors.larimartx.com/static-files/34d6dc1a-7a13-4930-9e54-f67446750471
https://www.fpwr.org/blog/results-of-beloranib-clinical-trial-in-pws-published
https://firstwordpharma.com/story/4056756
https://www.drsharma.ca/belanorib-good-weight-loss-efficacy-but-troubling-vte-risk
https://www.drsharma.ca/belanorib-good-weight-loss-efficacy-but-troubling-vte-risk
https://www.drsharma.ca/belanorib-good-weight-loss-efficacy-but-troubling-vte-risk
https://investors.larimartx.com/static-files/eef4eaaa-8f91-47af-a612-7c86f329a805
https://www.sec.gov/Archives/edgar/data/855654/000155837023002558/imgn-20221231x10k.htm
https://www.biospace.com/zafgen-announces-initiation-of-phase-2b-trial-of-beloranib-in-severe-obesity
https://pubmed.ncbi.nlm.nih.gov/28261955/
https://investors.larimartx.com/static-files/eef4eaaa-8f91-47af-a612-7c86f329a805
https://pubmed.ncbi.nlm.nih.gov/25732625/
https://pubmed.ncbi.nlm.nih.gov/25732625/
https://firstwordpharma.com/story/4056756
https://pubmed.ncbi.nlm.nih.gov/28261955/
https://pubmed.ncbi.nlm.nih.gov/2555368/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Faced with these insurmountable safety concerns and the significant hurdles required to

potentially mitigate the thrombotic risk, Zafgen announced in July 2016 the discontinuation of

the beloranib development program.[4][13]

Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from the major beloranib

clinical trials.

Table 1: Efficacy Outcomes of Key Beloranib Clinical
Trials
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Trial
Patient
Population

Treatment
Arms

Primary
Efficacy
Endpoint(s)

Key Efficacy
Results

ZAF-311

(bestPWS)

Prader-Willi

Syndrome

1.8 mg beloranib,

2.4 mg beloranib,

Placebo

Change in HQ-

CT score and

body weight

Statistically

significant

reductions in

both HQ-CT

scores and body

weight for both

beloranib doses

compared to

placebo.[6][7]

ZAF-203

Severe Obesity

& Type 2

Diabetes

1.2 mg beloranib,

1.8 mg beloranib,

Placebo

Change in body

weight

Statistically

significant weight

loss of 13.5%

(1.2 mg) and

12.7% (1.8 mg)

vs. 3.1% for

placebo.[3][5]

ZAF-221

Hypothalamic

Injury-Associated

Obesity

1.8 mg beloranib,

Placebo

Change in body

weight

Mean weight loss

of 3.4 kg at 4

weeks and 6.2

kg at 8 weeks

with beloranib,

compared to a

0.3 kg weight

loss with placebo

at 4 weeks.[9]

Table 2: Reported Venous Thromboembolic Events
(VTEs) in Beloranib Clinical Trials
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Trial
Patient
Population

Beloranib
Dose(s)

Reported VTEs
in Beloranib
Arms

Reported VTEs
in Placebo
Arm

ZAF-311

(bestPWS)

Prader-Willi

Syndrome
1.8 mg, 2.4 mg

2 fatal pulmonary

embolisms, 2

deep vein

thromboses.

0

ZAF-203

Severe Obesity

& Type 2

Diabetes

1.2 mg, 1.8 mg

1 pulmonary

embolism, 1

deep vein

thrombosis, 1

superficial

thrombophlebitis.

[5][7]

0

Other Trials General Obesity Various

Reports of

thromboembolic

events in

ongoing and

prior clinical

trials.[11]

Not specified

Experimental Protocols
While full clinical trial protocols are not publicly available, the following summarizes the key

methodological aspects of the pivotal ZAF-311 trial based on published data.

ZAF-311 (bestPWS) Trial Protocol Summary
Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.

Participants: 107 adolescents (aged 12 and older) and adults with a confirmed diagnosis of

Prader-Willi syndrome and significant hyperphagia.[6][7]

Intervention: Subcutaneous injections of beloranib (1.8 mg or 2.4 mg) or placebo

administered twice weekly for 26 weeks.[2][7]
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Primary Endpoints:

Change from baseline in hyperphagia-related behaviors, assessed by the caregiver-

reported Hyperphagia Questionnaire for Clinical Trials (HQ-CT). The HQ-CT is a 9-item

questionnaire that evaluates the frequency and severity of food-seeking behaviors.

Change from baseline in body weight.

Safety Assessments: Monitoring of adverse events, serious adverse events, vital signs,

electrocardiograms (ECGs), and clinical laboratory tests. Following the initial reports of

VTEs, enhanced screening and monitoring for thrombotic events were implemented.[11]

Signaling Pathways and Pathophysiological
Mechanisms
The dual effects of beloranib – potent weight loss and a prothrombotic state – are believed to

stem from its inhibition of the MetAP2 enzyme.

Proposed Mechanism of Action for Weight Loss
MetAP2 inhibition is thought to lead to weight loss through a multi-faceted mechanism that

includes reduced appetite and increased energy expenditure. By inhibiting MetAP2, beloranib

was proposed to modulate signaling pathways that control lipid metabolism, leading to a

reduction in the synthesis of new fat molecules and an increase in the breakdown of stored fat.
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Proposed Mechanism of Beloranib-Induced Weight Loss

Putative Mechanism of Thrombosis
The precise mechanism by which MetAP2 inhibition leads to a prothrombotic state is not fully

understood, but it is hypothesized to involve the vascular endothelium. Endothelial cells play a

crucial role in maintaining blood fluidity by expressing both anticoagulant and procoagulant

factors. It is theorized that beloranib, by inhibiting MetAP2 in endothelial cells, may have shifted

this balance towards a more procoagulant state. Potential mechanisms include:

Increased expression of procoagulant factors: MetAP2 inhibition may have led to an

upregulation of tissue factor, a key initiator of the coagulation cascade, on the surface of

endothelial cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b057159?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Decreased expression of anticoagulant factors: The drug might have reduced the expression

of natural anticoagulants produced by endothelial cells, such as thrombomodulin or tissue

factor pathway inhibitor (TFPI).

Inhibition of fibrinolysis: Beloranib could have increased the expression of plasminogen

activator inhibitor-1 (PAI-1), a key inhibitor of the fibrinolytic system, which is responsible for

breaking down blood clots.
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Hypothesized Mechanism of Beloranib-Induced Thrombosis

Conclusion
The story of beloranib serves as a critical case study in drug development, highlighting the

delicate balance between efficacy and safety. While the MetAP2 inhibitor showed remarkable

promise in treating severe and complex forms of obesity, the unacceptable risk of life-
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threatening thromboembolic events led to its necessary downfall. The termination of the

beloranib clinical trials underscores the paramount importance of rigorous safety monitoring

and the unpredictable nature of targeting fundamental biological pathways. The insights gained

from the beloranib program, however, continue to inform the development of next-generation

therapies for obesity, with a heightened awareness of the potential for off-target effects and the

critical need for a thorough understanding of a drug's complete biological profile. Zafgen and

other companies have since pursued the development of second-generation MetAP2 inhibitors

with modified properties aimed at retaining the metabolic benefits while mitigating the

thrombotic risk.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2555368/
https://pubmed.ncbi.nlm.nih.gov/2555368/
https://pubmed.ncbi.nlm.nih.gov/2555368/
https://escholarship.org/uc/item/1ng776vq
https://www.benchchem.com/product/b057159#historical-context-of-beloranib-clinical-trial-terminations
https://www.benchchem.com/product/b057159#historical-context-of-beloranib-clinical-trial-terminations
https://www.benchchem.com/product/b057159#historical-context-of-beloranib-clinical-trial-terminations
https://www.benchchem.com/product/b057159#historical-context-of-beloranib-clinical-trial-terminations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b057159?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

